3-Fluoro-5-hydroxybenzenesulfonamide
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Overview
Description
3-Fluoro-5-hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H6FNO3S and a molecular weight of 191.18 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a sulfonamide group attached to a benzene ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-hydroxybenzenesulfonamide typically involves the introduction of a fluorine atom and a sulfonamide group onto a benzene ring. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring followed by the sulfonamide group. The reaction conditions often involve the use of fluorinating agents and sulfonamide precursors under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and sulfonation reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives
Scientific Research Applications
3-Fluoro-5-hydroxybenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-Fluoro-5-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The fluorine atom enhances the compound’s binding affinity and stability, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzenesulfonamide: Similar structure but with an additional fluorine atom.
5-Fluorouracil: A fluorinated pyrimidine analog used in cancer treatment.
Fluorobenzenesulfonamide: Lacks the hydroxyl group present in 3-Fluoro-5-hydroxybenzenesulfonamide
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H6FNO3S |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-fluoro-5-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C6H6FNO3S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3,9H,(H2,8,10,11) |
InChI Key |
FCFRTTOHCAURNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)S(=O)(=O)N)O |
Origin of Product |
United States |
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